S-2-((4-(Cyclohexyl((1-ethyl)methoxy))butyl)amino)ethyl thiosulfate

Description

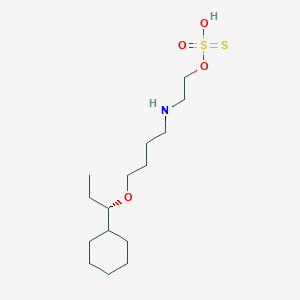

S-2-((4-(Cyclohexyl((1-ethyl)methoxy))butyl)amino)ethyl thiosulfate is a synthetic organosulfur compound characterized by a thiosulfate (-S-SO₃⁻) functional group linked to an ethylamino backbone modified with a cyclohexyl-(1-ethyl methoxy)butyl substituent.

Properties

CAS No. |

21224-47-5 |

|---|---|

Molecular Formula |

C15H31NO4S2 |

Molecular Weight |

353.5 g/mol |

IUPAC Name |

4-[(1S)-1-cyclohexylpropoxy]-N-(2-hydroxysulfonothioyloxyethyl)butan-1-amine |

InChI |

InChI=1S/C15H31NO4S2/c1-2-15(14-8-4-3-5-9-14)19-12-7-6-10-16-11-13-20-22(17,18)21/h14-16H,2-13H2,1H3,(H,17,18,21)/t15-/m0/s1 |

InChI Key |

PFFPYCLJUFCAEP-HNNXBMFYSA-N |

Isomeric SMILES |

CC[C@@H](C1CCCCC1)OCCCCNCCOS(=O)(=S)O |

Canonical SMILES |

CCC(C1CCCCC1)OCCCCNCCOS(=O)(=S)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((4-(Cyclohexyl((1-ethyl)methoxy))butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of cyclohexyl bromide with 1-ethyl methanol to form cyclohexyl(1-ethyl)methoxy. This intermediate is then reacted with 4-bromobutylamine to form 4-(cyclohexyl((1-ethyl)methoxy))butylamine. Finally, this compound is reacted with thiosulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

S-2-((4-(Cyclohexyl((1-ethyl)methoxy))butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:

Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

Reduction: The compound can be reduced to form simpler thiol derivatives.

Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

Oxidation: Sulfonate derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 353.59 g/mol. Its structure includes a thiosulfate group, which is known for its reactivity and potential biological activity. The presence of cyclohexyl and methoxy groups suggests that the compound may exhibit unique pharmacological properties due to its steric and electronic characteristics.

Antimicrobial Activity

Research indicates that compounds similar to S-2-((4-(Cyclohexyl((1-ethyl)methoxy))butyl)amino)ethyl thiosulfate exhibit significant antimicrobial properties. These compounds can be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve interference with cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.

Case Study: Antimicrobial Efficacy

A study demonstrated the antimicrobial activity of related thiosulfate derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications in the thiosulfate group and enhanced antimicrobial potency, suggesting that this compound could be developed into a potent antimicrobial agent .

Anticancer Potential

The compound's structural features also position it as a candidate for anticancer drug development. Preliminary studies have shown that thiosulfate compounds can induce apoptosis in cancer cells by triggering mitochondrial pathways.

Case Study: Cytotoxic Effects

In vitro studies on various cancer cell lines revealed that derivatives similar to this compound exhibited selective cytotoxicity, with IC50 values in the low micromolar range. This suggests potential for further development as anticancer agents .

Synthesis Methodologies

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The reaction conditions are optimized for yield and purity, employing techniques such as:

- Sulfonation : Introducing sulfonic acid groups to enhance solubility and reactivity.

- Amine Coupling : Utilizing amine groups to form stable bonds with other functional groups.

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism by which S-2-((4-(Cyclohexyl((1-ethyl)methoxy))butyl)amino)ethyl thiosulfate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The cyclohexyl and ethyl groups may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis Challenges: The cyclohexyl-(1-ethyl methoxy)butyl group requires multi-step synthesis, increasing production complexity compared to simpler phosphonothiolates .

- Biological Data Gap: No direct toxicity or efficacy studies are available for the target compound. Comparisons are extrapolated from phosphonothiolate agents, which inhibit esterases or act as pesticides .

- Computational Predictions: Molecular modeling suggests the thiosulfate group may interact with cysteine residues in proteins, a mechanism absent in phosphonothiolates .

Biological Activity

S-2-((4-(Cyclohexyl((1-ethyl)methoxy))butyl)amino)ethyl thiosulfate is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a thiosulfate group, which is known for its biological relevance, particularly in redox reactions and as a signaling molecule in various physiological processes. The cyclohexyl and ethyl methoxy groups may influence its pharmacokinetic properties and biological interactions.

Research indicates that compounds with thiosulfate groups can act as antioxidants , anti-inflammatory agents , and antimicrobial agents . The proposed mechanisms include:

- Redox Modulation : Thiosulfates can donate electrons, potentially reducing oxidative stress in cells.

- Inhibition of Pro-inflammatory Pathways : Similar compounds have shown the ability to inhibit cyclooxygenase enzymes, which are involved in inflammatory responses.

- Antimicrobial Activity : Some derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the following table:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Redox modulation | |

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Bacterial inhibition |

Case Studies

Several studies have explored the biological activity of similar compounds. For instance:

- Antimicrobial Efficacy : A study on aminoethyl cyclohexyl derivatives demonstrated significant efficacy against multi-drug resistant bacteria, including Pseudomonas aeruginosa. The compound was effective at low concentrations, suggesting strong antimicrobial potential .

- Anti-inflammatory Effects : Research on thiazolidinone derivatives indicated that modifications to the structure could enhance selectivity towards COX-2, providing insights into the anti-inflammatory capabilities of related compounds .

- Oxidative Stress Reduction : In cellular models, thiosulfate compounds have been shown to reduce oxidative stress markers, supporting their role as potential therapeutic agents in conditions characterized by oxidative damage .

Research Findings

Recent investigations into thiosulfate derivatives have highlighted their multifaceted roles in biological systems:

- Mitochondrial Function : Thiosulfate donors have been studied for their impact on mitochondrial physiology, particularly in relation to hydrogen sulfide (H₂S) signaling pathways. These studies suggest that this compound may enhance mitochondrial function and protect against cellular apoptosis induced by oxidative stress .

- Pharmacological Potential : The compound's structural features suggest it may possess unique pharmacological properties that warrant further investigation. Its ability to modulate inflammatory pathways could make it a candidate for treating chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.